molecular formula C20H20N2O5S B299810 1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Katalognummer B299810
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: IBZCWFDXYQCFSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DOx or 2C-X, and it belongs to the family of phenethylamines. DOx has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of DOx is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. DOx has been found to possess both agonist and antagonist properties, depending on the receptor subtype.
Biochemical and physiological effects:
DOx has been found to possess various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. DOx has also been found to increase heart rate, blood pressure, and body temperature. Additionally, DOx has been found to possess hallucinogenic properties, making it a popular recreational drug.

Vorteile Und Einschränkungen Für Laborexperimente

DOx has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a long half-life, making it ideal for long-term studies. However, DOx also has several limitations. It is a potent hallucinogen, which can make it difficult to study its effects on the brain. Additionally, DOx has been found to possess a high degree of toxicity, making it potentially dangerous for researchers.

Zukünftige Richtungen

There are several future directions for research on DOx. One potential area of research is the development of DOx-based drugs for the treatment of various diseases. Another potential area of research is the study of the long-term effects of DOx on the brain. Additionally, further research is needed to fully understand the mechanism of action of DOx and its potential applications in scientific research.

Synthesemethoden

The synthesis of DOx involves the reaction between 2,5-dimethoxyphenylacetonitrile and 5-(2-methylphenoxy)methyl-1,3,4-oxadiazol-2-thiol in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

DOx has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research. DOx has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Produktname

1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Molekularformel

C20H20N2O5S

Molekulargewicht

400.4 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)-2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H20N2O5S/c1-13-6-4-5-7-17(13)26-11-19-21-22-20(27-19)28-12-16(23)15-10-14(24-2)8-9-18(15)25-3/h4-10H,11-12H2,1-3H3

InChI-Schlüssel

IBZCWFDXYQCFSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)OC)OC

Kanonische SMILES

CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.